molecular formula C15H21ClN2O B13731861 1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride CAS No. 15923-06-5

1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride

Cat. No.: B13731861
CAS No.: 15923-06-5
M. Wt: 280.79 g/mol
InChI Key: PNGKUOUIQOVSAP-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride is a complex organic compound with a unique structure that combines elements of both azepine and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride typically involves multiple steps, starting from simpler precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the necessary side chains, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride is unique due to its specific combination of azepine and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

15923-06-5

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

9-methoxy-3,6-dimethyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-6-ium;chloride

InChI

InChI=1S/C15H20N2O.ClH/c1-16-8-6-12-13-10-11(18-3)4-5-14(13)17(2)15(12)7-9-16;/h4-5,10H,6-9H2,1-3H3;1H

InChI Key

PNGKUOUIQOVSAP-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C2=C(CCN(CC2)C)C3=C1C=CC(=C3)OC.[Cl-]

Origin of Product

United States

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